molecular formula C16H16O3 B2925796 4-[Dimethoxy(phenyl)methyl]benzaldehyde CAS No. 270260-41-8

4-[Dimethoxy(phenyl)methyl]benzaldehyde

Cat. No.: B2925796
CAS No.: 270260-41-8
M. Wt: 256.301
InChI Key: BXLJILFVUJCHSR-UHFFFAOYSA-N
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Description

4-[Dimethoxy(phenyl)methyl]benzaldehyde is an organic compound with the molecular formula C16H16O3. It is a benzaldehyde derivative where the benzene ring is substituted with a dimethoxyphenylmethyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Dimethoxy(phenyl)methyl]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-[Dimethoxy(phenyl)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[Dimethoxy(phenyl)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Dimethoxy(phenyl)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Properties

IUPAC Name

4-[dimethoxy(phenyl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-16(19-2,14-6-4-3-5-7-14)15-10-8-13(12-17)9-11-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLJILFVUJCHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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